Cas no 1396848-23-9 (2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide)

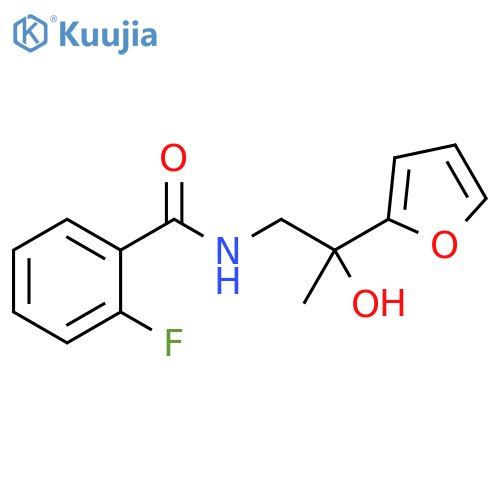

1396848-23-9 structure

商品名:2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide

2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide

- Benzamide, 2-fluoro-N-[2-(2-furanyl)-2-hydroxypropyl]-

- AKOS024525009

- 1396848-23-9

- VU0525929-1

- 2-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

- 2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

- F5857-9061

-

- インチ: 1S/C14H14FNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)

- InChIKey: WWGNFMMJVSNGRV-UHFFFAOYSA-N

- ほほえんだ: C(NCC(C1=CC=CO1)(O)C)(=O)C1=CC=CC=C1F

計算された属性

- せいみつぶんしりょう: 263.09577147g/mol

- どういたいしつりょう: 263.09577147g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 62.5Ų

じっけんとくせい

- 密度みつど: 1.260±0.06 g/cm3(Predicted)

- ふってん: 467.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.22±0.29(Predicted)

2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-9061-20μmol |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-10μmol |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-3mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-50mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-2μmol |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-4mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-20mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-40mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-15mg |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5857-9061-5μmol |

2-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide |

1396848-23-9 | 5μmol |

$94.5 | 2023-09-09 |

2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1396848-23-9 (2-fluoro-N-2-(furan-2-yl)-2-hydroxypropylbenzamide) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量